2-(1H-Benzimidazole-2-carbonyl)-N-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a carbonyl group at the 2-position, a methyl group attached to the nitrogen atom, and a nitrobenzamide moiety at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide typically involves multi-step reactions. One common method includes the cyclization of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core. The introduction of the carbonyl group at the 2-position can be achieved through acylation reactions using appropriate acylating agents. The nitrobenzamide moiety can be introduced via nitration reactions followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to facilitate the desired transformations. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, may also be employed to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The nitrobenzamide moiety may contribute to the compound’s biological activity by interacting with cellular components, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methylbenzamide: Lacks the nitro group, which may result in different biological activities.
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-ethyl-4-nitrobenzamide: Features an ethyl group instead of a methyl group, potentially altering its chemical properties.
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-aminobenzamide: Contains an amino group instead of a nitro group, which can significantly change its reactivity and biological activity.
Uniqueness
2-(1H-Benzo[d]imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole core and the nitrobenzamide moiety allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
62367-30-0 |
---|---|
Molekularformel |
C16H12N4O4 |
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
2-(1H-benzimidazole-2-carbonyl)-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H12N4O4/c1-17-16(22)10-7-6-9(20(23)24)8-11(10)14(21)15-18-12-4-2-3-5-13(12)19-15/h2-8H,1H3,(H,17,22)(H,18,19) |
InChI-Schlüssel |
XJSCZNWCKLUOHD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.